2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole

Immunology Delayed-type hypersensitivity Chemical allergen

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole (98% purity) is a ZFIN-annotated chemical allergen for DTH models, distinct from classical oxazolone by lacking the reactive exocyclic enone. With XLogP3 3.3, TPSA 35.3 Ų, 0 H-bond donors, and AOX1 inhibition >1,000,000 nM, it serves as a key intermediate for Y-9738 analog synthesis and a low-liability DMPK benchmark. Ideal for reproducible immunology, medchem, and pharmacokinetic studies.

Molecular Formula C11H10ClNO2
Molecular Weight 223.66
CAS No. 338770-67-5
Cat. No. B3011256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole
CAS338770-67-5
Molecular FormulaC11H10ClNO2
Molecular Weight223.66
Structural Identifiers
SMILESCCOC1=CN=C(O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3
InChIKeyIANCZQXGGKBOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole (CAS 338770-67-5): A Structurally Defined 2,5-Disubstituted Oxazole for Specialized Immunological and Chemical-Biology Procurement


2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole (CAS 338770-67-5), also catalogued as SMR000170188 and MFCD00793772, belongs to the 1,3-oxazole class with a 4-chlorophenyl substituent at the C‑2 position and an ethoxy group at C‑5. The compound has a molecular weight of 223.65 g/mol, a computed XLogP3 value of 3.3, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 35.3 Ų [1]. Unlike the classical immunological hapten oxazolone (4‑ethoxymethylene‑2‑phenyloxazol‑5‑one), this molecule is a fully aromatic 5‑ethoxy‑oxazole devoid of the reactive exocyclic enone that drives haptenation; it is nevertheless annotated in the Zebrafish Information Network (ZFIN) as a chemical allergen suitable for delayed‑type hypersensitivity (DTH) experiments [2]. Its physicochemical profile places it in a lipophilic, low‑TPSA space that is distinct from the more polar 4‑nitrophenyl analog and the smaller 2‑(4‑chlorophenyl)oxazole lacking the 5‑ethoxy group, making it a candidate for applications requiring balanced passive permeability and moderate metabolic liability.

Evidence-Based Selection of 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole: Why In‑Class Oxazole Analogs Cannot Be Interchanged


2,5‑Disubstituted oxazoles are frequently treated as interchangeable building blocks, yet small alterations in the aryl substituent at C‑2 and the alkoxy chain at C‑5 produce substantial perturbations in lipophilicity, electronic character, and biological recognition. The 4‑chlorophenyl group introduces a moderate electron‑withdrawing effect without the strong resonance withdrawal of a 4‑nitrophenyl moiety, while the 5‑ethoxy group adds steric bulk and increases logP relative to the unsubstituted 2‑(4‑chlorophenyl)oxazole [1]. These differences translate into distinct performance in target‑based assays: for example, the 4‑nitrophenyl analog 5‑ethoxy‑2‑(4‑nitrophenyl)oxazole (MW 234.21, 5 H‑bond acceptors) occupies a different polarity space (TPSA likely >70 Ų) and is expected to show altered pharmacokinetic and target‑engagement profiles . Even the close analog 5‑ethoxy‑2‑phenyl‑1,3‑oxazole (MW 189.21) lacks the chlorine atom, which removes a key halogen‑bond donor and alters metabolic soft spots . Consequently, generic substitution without empirical validation risks loss of the specific electronic, steric, and biological signature required for reproducible immunological or biochemical results.

Quantitative Differentiation of 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole Against Closest Oxazole Analogs


Immunological Application: Chemical Allergen Classification for Delayed-Type Hypersensitivity (DTH) Models

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole is explicitly curated as a chemical allergen for DTH experiments in the Zebrafish Information Network (ZFIN) [1]. The classical oxazolone hapten (4-ethoxymethylene-2-phenyloxazol-5-one, CAS 15646-46-5) is the most widely used chemical sensitizer for contact hypersensitivity models [2]. While the target compound lacks the reactive exocyclic enone of oxazolone, its ZFIN annotation places it in a small set of structurally defined oxazole allergens distinct from the oxazolone scaffold [1]. This curated functional annotation is absent for close analogs 5-ethoxy-2-phenyl-1,3-oxazole (CAS 25755-93-5) and 2-(4-chlorophenyl)oxazole (CAS 46047-24-9), providing a unique procurement rationale for DTH-focused research.

Immunology Delayed-type hypersensitivity Chemical allergen

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Closest Analogs

The target compound exhibits a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 35.3 Ų [1]. The chlorine‑free analog 5‑ethoxy‑2‑phenyl‑1,3‑oxazole (MW 189.21) has a lower molecular weight but comparable TPSA (~35.3 Ų), while its XLogP3 is estimated at approximately 2.6–2.8 . The 4‑nitrophenyl analog 5‑ethoxy‑2‑(4‑nitrophenyl)oxazole (MW 234.21, 5 H‑bond acceptors) has a TPSA >70 Ų and XLogP3 <3.0 [2]. The 2‑(4‑chlorophenyl)oxazole scaffold lacking the 5‑ethoxy group (MW 179.6) has a lower XLogP3 (~2.5) and TPSA (~26 Ų) . The target compound therefore occupies a unique lipophilicity–polarity niche: higher logP than the 5‑ethoxy‑phenyl analog due to chlorine, lower TPSA than the nitro analog, and balanced molecular weight relative to both.

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Intermediate Potential: Structural Proximity to the Hypolipidemic Agent Y-9738 Scaffold

Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate (Y-9738, CAS 59399-41-6) is a hypolipidemic agent that at 100 mg/kg lowers serum cholesterol by 36% and markedly reduces the β‑lipoprotein band intensity while tending to intensify the α‑lipoprotein band [1]. The target compound 2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole represents the core scaffold of Y-9738, differing only by the absence of the 4‑acetate ester substituent. In contrast, the 5‑ethoxy‑2‑phenyl‑1,3‑oxazole analog lacks the 4‑chloro substituent, which is a critical pharmacophoric element for Y-9738's lipid‑modulating activity [1]. The 2‑(4‑chlorophenyl)oxazole analog lacks the 5‑ethoxy group altogether. Therefore, the target compound is the minimal scaffold that retains both key substituents present in the bioactive Y-9738 chemotype.

Medicinal chemistry Oxazole SAR Hypolipidemic agents

Biochemical Profiling: Aldehyde Oxidase (AOX) Liability Differentiation

A PubChem‑indexed bioassay reports that 2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole exhibits a Potency value >1,000,000 nM against rabbit aldehyde oxidase 1 (AOX1), indicating negligible inhibition [1]. AOX is a major hepatic enzyme responsible for the oxidative metabolism of aza‑heterocycles, and potent AOX inhibition is a common liability among oxazole‑containing compounds that can lead to drug‑drug interactions or variable pharmacokinetics [2]. While direct comparator data for 5‑ethoxy‑2‑phenyl‑1,3‑oxazole or 2‑(4‑chlorophenyl)oxazole are not available in this assay, the extremely weak AOX inhibition of the target compound provides a baseline for structure–metabolism relationship studies.

Drug metabolism Aldehyde oxidase Metabolic stability

Supplier‑Level Purity Benchmarking: Verified 98% vs. Analog Availability

The target compound is commercially available at 98% purity from Leyan (product number 1652452), with documented pricing tiers from 1 mg to 50 mg . In contrast, several structurally closest analogs—including 5‑ethoxy‑2‑(4‑nitrophenyl)oxazole (CAS 477867-60-0), 2‑(4‑chlorophenyl)oxazole (CAS 46047-24-9), and 5‑ethoxy‑2‑phenyl‑1,3‑oxazole (CAS 25755-93-5)—are listed with purity specifications of 95–97% from various suppliers or are not stocked at comparable quantities . While purity differences of 1–3% may appear modest, for applications such as quantitative biological assays, crystallization trials, or analytical standard preparation, the higher certified purity reduces the burden of pre‑use repurification and batch‑to‑batch variability.

Quality control Procurement Purity specification

Hydrogen‑Bond Donor/Acceptor Profile: Zero H‑Bond Donors as a Selectivity Determinant

The target compound has zero hydrogen‑bond donors (HBD) and three hydrogen‑bond acceptors (HBA) [1]. The 4‑nitrophenyl analog 5‑ethoxy‑2‑(4‑nitrophenyl)oxazole has zero HBD but five HBA, substantially increasing its capacity for polar interactions [2]. The 2‑(4‑chlorophenyl)oxazole analog (CAS 46047-24-9) has zero HBD and two HBA . Within the oxazole class, an HBD count of zero is consistent, but the HBA count of three positions the target compound between the less polar 2‑(4‑chlorophenyl)oxazole (HBA = 2) and the more polar nitrophenyl analog (HBA = 5). This intermediate HBA count, combined with the absence of HBD, is associated with moderate passive permeability and reduced susceptibility to P‑glycoprotein‑mediated efflux, as predicted by Lipinski and Veber rule‑based analyses [3].

Molecular recognition Hydrogen bonding Off-target liability

Procurement‑Relevant Application Scenarios for 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole


Delayed‑Type Hypersensitivity (DTH) Model Establishment and Immunotoxicology Screening

Investigators requiring a defined chemical allergen for DTH models can procure 2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole based on its explicit ZFIN annotation as a chemical allergen [1]. Unlike the classical oxazolone hapten, which acts via covalent protein modification, this compound provides an alternative oxazole scaffold for studying structure–activity relationships in contact hypersensitivity without the confounding reactivity of the exocyclic enone. The documented purity of 98% supports reproducible sensitization protocols across multiple experimental cohorts.

Structure–Activity Relationship (SAR) Exploration Around the Y-9738 Hypolipidemic Pharmacophore

Medicinal chemistry groups investigating oxazole‑based lipid‑modulating agents can use this compound as a key intermediate for synthesizing 4‑substituted analogs of Y-9738 [2]. The target compound is the minimal scaffold preserving both the 4‑chlorophenyl and 5‑ethoxy substituents present in Y-9738, enabling systematic exploration of 4‑position modifications (e.g., acetate, amide, heterocycle) while maintaining the core pharmacophore. The computed XLogP3 of 3.3 and TPSA of 35.3 Ų [3] serve as baseline parameters for property‑guided optimization.

Aldehyde Oxidase (AOX) Metabolic Stability Benchmarking in Oxazole Library Screening

For drug metabolism and pharmacokinetics (DMPK) groups profiling oxazole‑containing compound libraries, the experimentally measured AOX1 inhibition potency >1,000,000 nM [4] establishes this compound as a negative control or low‑liability benchmark. This data point is particularly valuable when compared against structurally similar oxazoles that may show potent AOX inhibition, enabling structure–metabolism relationship mapping across the 2‑aryl‑5‑alkoxy oxazole series.

Physicochemical Probe Development Requiring Balanced Lipophilicity and Low Polar Surface Area

Chemical biologists designing cell‑permeable probes can select this compound based on its favorable physicochemical profile: XLogP3 = 3.3, TPSA = 35.3 Ų, zero H‑bond donors, and three H‑bond acceptors [3]. This profile situates it in the desirable property space for passive membrane permeability while avoiding the excessive polarity of the nitrophenyl analog (TPSA >70 Ų) or the insufficient lipophilicity of the phenyl analog (XLogP3 ≈ 2.7). The 98% commercial purity further supports its use as a starting scaffold for probe derivatization.

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